Olean-12-en-28-oicacid, 3-[(O-6-deoxy-a-L-mannopyranosyl-(1(R)2)-O-b-D-glucopyranosyl-(1(R)2)-a-L-arabinopyranosyl)oxy]-, (3b)-
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Overview
Description
Raddeanin A is a naturally occurring triterpenoid saponin primarily found in the roots of Anemone raddeana Regel, a perennial herbaceous plant native to China and Mongolia . This bioactive compound has garnered significant attention in scientific research due to its diverse pharmacological properties and potential therapeutic applications . As an anticancer agent, Raddeanin A induces apoptosis, cell cycle arrest, inhibits invasion, migration, and angiogenesis in malignant cell lines as well as in preclinical models .
Preparation Methods
Raddeanin A can be synthesized through stepwise glycosylation from oleanolic acid, employing arabinosyl, glucosyl, and rhamnosyl trichloroacetimidate as donors . The chemical structure of Raddeanin A is confirmed by means of 1H-NMR, 13C-NMR, IR, MS, and elemental analysis . Industrial production methods typically involve the extraction of Raddeanin A from the roots of Anemone raddeana Regel using alcohol extracts .
Chemical Reactions Analysis
Raddeanin A undergoes various chemical reactions, including:
Oxidation: Raddeanin A can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triterpenoid structure.
Substitution: Glycosylation reactions are common, where different sugar moieties are attached to the triterpenoid backbone.
Common reagents used in these reactions include trichloroacetimidate donors for glycosylation . Major products formed from these reactions include various glycoside analogues for structure-activity research .
Scientific Research Applications
Raddeanin A has a wide range of scientific research applications:
Mechanism of Action
Raddeanin A exerts its effects through multiple molecular targets and pathways:
Apoptosis Induction: Modulates Bcl-2, Bax, caspase-3, caspase-8, caspase-9, cytochrome c, and poly-ADP ribose polymerase (PARP) cleavage.
Cell Cycle Arrest: Inhibits the PI3K/Akt signaling pathway.
Inhibition of Invasion and Migration: Alters the activation of NF-κB and STAT3 signaling pathways.
Enhancement of Natural Killer Cell Activity: Increases the expression levels of cytolytic molecules such as perforin, granzymes A and B, granulysin, and FasL.
Comparison with Similar Compounds
Raddeanin A is unique due to its potent anticancer properties and ability to modulate multiple signaling pathways. Similar compounds include other triterpenoid saponins such as:
Oleanolic Acid: A precursor in the synthesis of Raddeanin A.
Betulinic Acid: Another triterpenoid with anticancer properties.
Ginsenosides: Triterpenoid saponins found in ginseng with various pharmacological effects.
Raddeanin A stands out due to its ability to enhance the cytotoxic activity of natural killer cells and its potential to combat drug-resistant cancer cells .
Properties
Molecular Formula |
C47H76O16 |
---|---|
Molecular Weight |
897.1 g/mol |
IUPAC Name |
(4aS,6aS,6bR,12aR)-10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C47H76O16/c1-22-30(50)33(53)35(55)38(59-22)62-37-34(54)32(52)26(20-48)60-40(37)63-36-31(51)25(49)21-58-39(36)61-29-12-13-44(6)27(43(29,4)5)11-14-46(8)28(44)10-9-23-24-19-42(2,3)15-17-47(24,41(56)57)18-16-45(23,46)7/h9,22,24-40,48-55H,10-21H2,1-8H3,(H,56,57)/t22?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,44-,45+,46+,47-/m0/s1 |
InChI Key |
VQQGPFFHGWNIGX-ARTIZJHXSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CC[C@]5(C(C4(C)C)CC[C@@]6(C5CC=C7[C@]6(CC[C@@]8(C7CC(CC8)(C)C)C(=O)O)C)C)C)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
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